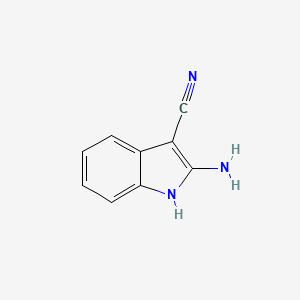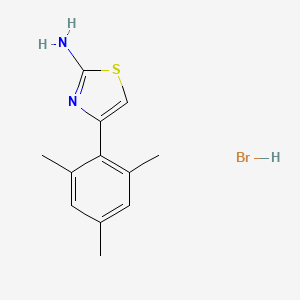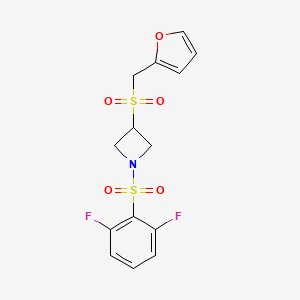
5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one” is a complex organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the methoxyphenyl and piperazine moieties. Common reagents and conditions include:
Starting Materials: Pyridazine derivatives, methoxyphenyl compounds, piperazine.
Reagents: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol.
Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include:
Scaling Up: Using larger reactors and more efficient purification techniques.
Automation: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing rigorous testing to ensure consistency and safety.
化学反応の分析
Types of Reactions
“5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one” can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of specific functional groups using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, catalysts like palladium or copper, specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction could produce simpler, less oxidized compounds.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on biological systems, including enzyme interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
作用機序
The mechanism of action of “5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate biological pathways.
Pathways: Affecting signaling pathways involved in disease processes.
類似化合物との比較
Similar Compounds
Pyridazinone Derivatives: Compounds with similar core structures but different substituents.
Methoxyphenyl Compounds: Molecules containing methoxyphenyl groups with varying biological activities.
Piperazine Derivatives: Compounds with piperazine moieties, often used in pharmaceuticals.
Uniqueness
“5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one” stands out due to its unique combination of functional groups, which may confer specific biological activities and therapeutic potential.
特性
IUPAC Name |
5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-17-6-4-5-7-20(17)28-22(29)16-21(32-3)23(25-28)24(30)27-14-12-26(13-15-27)18-8-10-19(31-2)11-9-18/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYUQODMRQKJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-{[1,1'-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate](/img/structure/B2606326.png)

![2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2606331.png)


![2-[(benzylamino)methyl]-4,6-dibromophenol](/img/structure/B2606336.png)




![methyl 3-((2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2606343.png)

![6-[(2-fluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2606346.png)

